N-Acetyl-D-glucosamine 6-phosphate

Catalog No.
S3356221
CAS No.
18191-20-3
M.F
C8H16NO9P
M. Wt
301.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-D-glucosamine 6-phosphate

CAS Number

18191-20-3

Product Name

N-Acetyl-D-glucosamine 6-phosphate

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C8H16NO9P

Molecular Weight

301.19 g/mol

InChI

InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1

InChI Key

BRGMHAYQAZFZDJ-RTRLPJTCSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O

Synonyms

GlcNAc6P, N-acetylglucosamine 6-phosphate

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) is a phosphorylated sugar molecule (phospho-sugar) derived from N-acetylglucosamine (GlcNAc) []. It plays a vital role in cellular metabolism, particularly in the biosynthesis of amino sugars and cell wall components []. GlcNAc-6P is found in various organisms, including bacteria (e.g., Escherichia coli), yeast (e.g., Saccharomyces cerevisiae), and mammals (including humans) [].


Molecular Structure Analysis

GlcNAc-6P has the molecular formula C₈H₁₆NO₉P. Its structure consists of a six-carbon sugar ring (glucosamine) with an acetyl group (CH₃CO) attached to the second carbon (N-acetyl) and a phosphate group (PO₄) linked to the sixth carbon (6-phosphate). The specific spatial arrangement of these groups is crucial for its biological function [, ].


Chemical Reactions Analysis

GlcNAc-6P is involved in several important cellular pathways:

  • Formation: GlcNAc-6P is synthesized from GlcNAc by the enzyme N-acetylglucosamine-6-phosphate transferase (NagE) [].
GlcNAc + ATP -> GlcNAc-6-P + ADP (Equation 1)
  • Deacetylation: GlcNAc-6P serves as a substrate for the enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA), which removes the acetyl group to form glucosamine-6-phosphate (GlcN-6-P) [].
GlcNAc-6-P + H₂O -> GlcN-6-P + Acetate (Equation 2)
  • Precursor: GlcN-6-P, formed from GlcNAc-6P, is a precursor for various biomolecules, including peptidoglycan (cell wall component in bacteria) and chitin (fungal cell wall component) [].
  • Recycling: GlcNAc-6P also plays a role in the recycling pathway of peptidoglycan, where it can be converted back to GlcNAc for cell wall repair and synthesis [].

Physical And Chemical Properties Analysis

  • Appearance: White to light yellow powder [].
  • Solubility: Highly soluble in water (50 mg/mL) [].
  • Storage: Stable at -20°C [].

Data on melting point, boiling point, and other specific properties are not readily available.

The primary function of GlcNAc-6P lies in its role as a metabolic intermediate. It acts as a branching point between the salvage pathway (recycling GlcNAc for cell wall synthesis) and the de novo synthesis pathway (generating GlcN-6-P for other biomolecules) in the amino sugar metabolism [, ].

GlcNAc-6P as a Substrate for Enzyme Characterization

GlcNAc-6P plays a crucial role in scientific research as a substrate for enzymes involved in amino sugar metabolism, particularly those involved in the hexosamine biosynthetic pathway. [] Researchers use GlcNAc-6P to identify, differentiate, and characterize these enzymes by studying their activity and function. [] For example, GlcNAc-6P is a substrate for the enzyme N-acetylglucosamine-phosphate deacetylase (NagA), which is essential for the production of glucosamine-6-phosphate (GlcN-6P) in this pathway. []

GlcNAc-6P in Cellular Function Studies

Scientists also utilize GlcNAc-6P to investigate its role in various cellular processes. Studies have explored its involvement in bacterial cell wall synthesis, glycolysis, and O-glycosylation, a protein modification process. [, ] By understanding how GlcNAc-6P interacts with different enzymes and pathways, researchers can gain insights into cellular function and metabolism.

Physical Description

Solid

XLogP3

-4.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

301.05626809 g/mol

Monoisotopic Mass

301.05626809 g/mol

Heavy Atom Count

19

Wikipedia

N-acetyl-D-glucosamine-6-phosphate
N-acetyl-D-glucosamine 6-phosphate

Dates

Modify: 2024-04-14

Explore Compound Types